molecular formula C9H7ClF3NO4S B1277874 Amidoflumet CAS No. 84466-05-7

Amidoflumet

Cat. No.: B1277874
CAS No.: 84466-05-7
M. Wt: 317.67 g/mol
InChI Key: KBHDSWIXRODKSZ-UHFFFAOYSA-N
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Description

Amidoflumet is a trifluoromethanesulfonanilide compound known for its high miticidal activity, particularly against house dust mites. Discovered by Sumitomo Chemical, it was registered in Japan in 2004. This compound is primarily used as an insecticide and acaricide to control house dust mites, which are major allergens causing asthma and atopic dermatitis .

Biochemical Analysis

Biochemical Properties

Amidoflumet plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This compound interacts with enzymes involved in the metabolic pathways of mites, leading to their rapid immobilization and death. The compound’s interaction with these enzymes disrupts normal cellular functions, ultimately resulting in the pest’s demise .

Cellular Effects

This compound affects various types of cells and cellular processes. In house dust mites, it disrupts cellular metabolism and gene expression, leading to oxidative stress and apoptosis. This compound influences cell signaling pathways by inhibiting key enzymes, which results in the accumulation of toxic metabolites and cellular damage . This disruption of cellular processes ultimately leads to the death of the mites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules within the target organisms. This compound binds to enzymes and proteins, inhibiting their normal function and leading to the accumulation of toxic substances within the cells . This inhibition of enzyme activity disrupts metabolic pathways, causing oxidative stress and cellular damage. Additionally, this compound may alter gene expression, further contributing to its lethal effects on mites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, maintaining its efficacy over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness. Long-term studies have shown that this compound can cause persistent cellular damage and oxidative stress in mites, leading to their eventual death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls mite populations without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including reproductive and developmental issues in mammals . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its efficacy but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within mites. It interacts with enzymes and cofactors, disrupting normal metabolic processes and leading to the accumulation of toxic metabolites . This disruption of metabolic pathways results in oxidative stress and cellular damage, ultimately causing the death of the mites. This compound’s impact on metabolic flux and metabolite levels further contributes to its efficacy as an insecticide .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its efficacy. This compound’s distribution within the cells ensures that it reaches its target enzymes and proteins, leading to the disruption of cellular processes and the death of the mites .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications . This localization ensures that this compound interacts with its target enzymes and proteins, inhibiting their function and causing cellular damage. The precise subcellular localization of this compound enhances its efficacy as an insecticide .

Preparation Methods

The synthesis of Amidoflumet involves several steps, starting with the preparation of the trifluoromethanesulfonanilide core. The synthetic route typically includes:

Industrial production methods involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Amidoflumet undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.

Scientific Research Applications

Amidoflumet has several scientific research applications:

Comparison with Similar Compounds

Amidoflumet is unique among insecticides and acaricides due to its high efficacy against house dust mites and its safety profile for mammals. Similar compounds include:

This compound stands out due to its trifluoromethanesulfonanilide structure, which provides superior stability and efficacy compared to other miticides .

Properties

IUPAC Name

methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO4S/c1-18-8(15)6-4-5(10)2-3-7(6)14-19(16,17)9(11,12)13/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHDSWIXRODKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057842
Record name Amidoflumet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84466-05-7
Record name Amidoflumet [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084466057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidoflumet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84466-05-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIDOFLUMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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